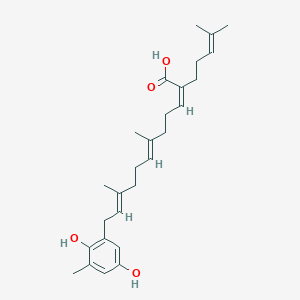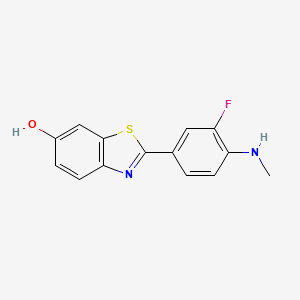
Flutemetamol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flutemetamol is under investigation in clinical trial NCT02353949 (Investigating the Clinical Consequences of this compound-PET-scanning).
Wissenschaftliche Forschungsanwendungen
1. Diagnostic Utility in Alzheimer's Disease and Cognitive Impairment
Flutemetamol, particularly in the form of [18F]this compound, plays a significant role in diagnosing Alzheimer's disease and assessing cognitive impairment. Studies highlight its ability to detect beta-amyloid neuritic plaque density, contributing to the clinical assessment of suspected Alzheimer's disease. The tracer's diagnostic accuracy is further enhanced when combined with other biomarkers, providing a comprehensive assessment of the risk of clinical progression in patients with mild cognitive impairment (MCI) (Ikonomovic et al., 2016).
2. Amyloid Imaging and Disease Progression
This compound's ability to image amyloid plaques is not limited to the brain but extends to cardiac amyloidosis as well. This property is vital in diagnosing and potentially monitoring the progression of diseases like Alzheimer's and cardiac amyloidosis. The specificity of this compound in binding to myocardial amyloid supports its diagnostic utility in imaging not just cerebral but also cardiac amyloid deposits (Abrahamson et al., 2022).
3. Concordance Between Visual and Quantitative Imaging
The concordance between visual and quantitative imaging of [18F]this compound is a critical aspect, especially in cases with unclear or ambiguous results. Quantitative analysis of amyloid PET shows a high agreement with binary visual reading, providing a continuous measure that may be used to monitor disease progression and the effectiveness of treatment more accurately (Bucci et al., 2021).
4. Impact on Diagnosis and Treatment Management
This compound PET scanning significantly impacts diagnosis and treatment management, particularly in memory clinic patients with unclear diagnoses despite extensive cognitive assessments. It contributes to a change in diagnosis and treatment plans, illustrating its crucial role in clinical settings and decision-making processes (Leuzy et al., 2019).
Eigenschaften
CAS-Nummer |
637003-10-2 |
|---|---|
Molekularformel |
C14H11FN2OS |
Molekulargewicht |
274.32 g/mol |
IUPAC-Name |
2-[3-fluoro-4-(methylamino)phenyl]-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C14H11FN2OS/c1-16-11-4-2-8(6-10(11)15)14-17-12-5-3-9(18)7-13(12)19-14/h2-7,16,18H,1H3 |
InChI-Schlüssel |
VVECGOCJFKTUAX-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Kanonische SMILES |
CNC1=C(C=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O)F |
Andere CAS-Nummern |
637003-10-2 |
Synonyme |
(18F)flutemetamol flutemetamol flutemetamol F-18 Vizamyl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-[2-(2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-methylpentanamide](/img/structure/B1248392.png)
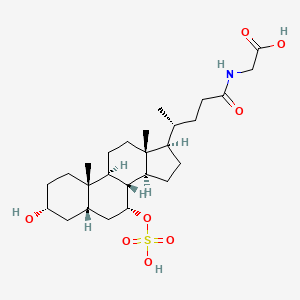
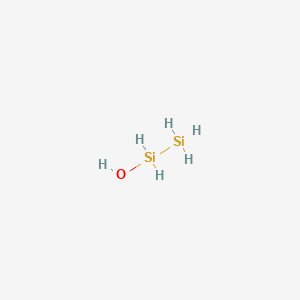
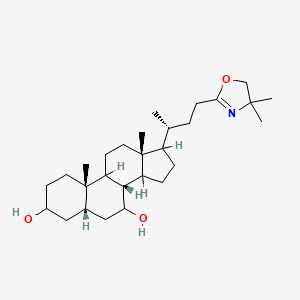
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)
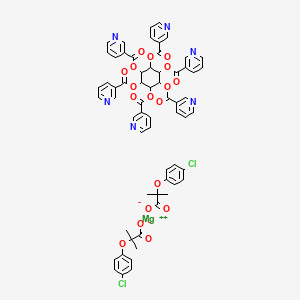

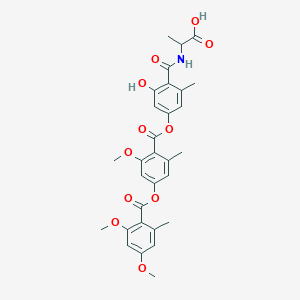
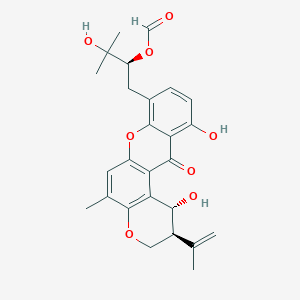

![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
